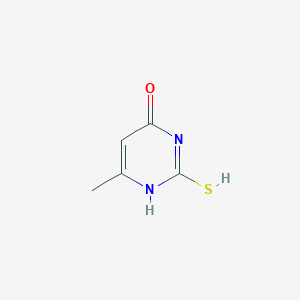

6-methyl-2-sulfanyl-1H-pyrimidin-4-one

Description

Properties

IUPAC Name |

6-methyl-2-sulfanyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGBHCRJGXAGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N=C(N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)N=C(N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-sulfanyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiouracil with methyl iodide under basic conditions to introduce the methyl group at the 6-position. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the methylation process .

Industrial Production Methods

Industrial production of 6-methyl-2-sulfanyl-1H-pyrimidin-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Oxidation Reactions

The sulfhydryl (-SH) group at position 2 undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA), or potassium permanganate (KMnO₄).

-

Conditions : Mild temperatures (25–60°C) in polar solvents like ethanol or dichloromethane.

-

Products :

-

Sulfoxide derivative: 6-Methyl-2-sulfinyl-1H-pyrimidin-4-one

-

Sulfone derivative: 6-Methyl-2-sulfonyl-1H-pyrimidin-4-one

-

Mechanism :

Electrophilic attack by the oxidizing agent on the sulfur atom, followed by sequential oxygen insertion (Fig. 1).

Substitution Reactions

The sulfhydryl group serves as a nucleophilic site for alkylation, arylation, or acylation:

S-Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of K₂CO₃ or NaH.

-

Conditions : DMF or THF solvent, reflux (60–80°C).

-

Example :

Arylation

Diaryliodonium salts facilitate metal-free O-arylation of the pyrimidinone core under basic conditions .

Cyclization and Heterocycle Formation

The compound acts as a precursor for fused heterocycles:

-

Knorr Condensation : Reacts with hydrazines to form pyrimido[4,5-d]pyrazines .

-

Reaction with β-Diketones : Produces dihydropyrimidinone derivatives under acid catalysis.

Reduction Reactions

Limited studies report selective reduction of the pyrimidinone ring using:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Product : 6-Methyl-2-sulfanyl-3,4-dihydropyrimidin-4-ol (partial saturation of the ring).

Comparative Reactivity Table

Mechanistic Insights

-

Nucleophilic Sulfur : The thiol group’s lone pairs enable nucleophilic attacks on electrophiles (e.g., alkyl halides).

-

Aromatic Electrophilic Substitution : Methyl and sulfanyl groups direct electrophiles to specific ring positions, influencing regioselectivity.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 6-methyl-2-sulfanyl-1H-pyrimidin-4-one exhibits antimicrobial properties. A study synthesized derivatives of dihydropyrimidine, which showed significant activity against Brugia malayi, a parasitic worm causing lymphatic filariasis. Compounds were evaluated for their macrofilaricidal activity, with some achieving complete loss of motility in adult worms at concentrations as low as 50 μM .

Antihyperglycemic Effects

Another study explored the antihyperglycemic activity of pyrimidine derivatives in male albino rats. Compounds derived from 6-methyl-2-sulfanyl-1H-pyrimidin-4-one demonstrated significant reductions in blood glucose levels post-sucrose load, comparable to the standard drug metformin. The results indicated that these compounds might enhance glucose utilization or inhibit intestinal enzymes responsible for glucose breakdown .

Anticonvulsant Activity

The anticonvulsant properties of synthesized pyrimidine derivatives were assessed using the maximal electroshock seizure method in mice. Several compounds showed potent anticonvulsant activity, with specific derivatives demonstrating efficacy comparable to established anticonvulsants like phenytoin .

Material Science

In materials science, this compound is being explored for its potential in developing materials with unique electronic or optical properties. Its ability to form various derivatives through chemical modification allows for tailored applications in electronic devices and sensors .

Table 1: Summary of Biological Activities

| Activity Type | Compound Tested | Target Organism/Model | Result |

|---|---|---|---|

| Antimicrobial | Dihydropyrimidine derivatives | Brugia malayi | Complete loss of motility at 50 μM |

| Antihyperglycemic | Pyrimidine derivatives | Male albino rats | Significant blood glucose reduction |

| Anticonvulsant | Pyrimidine derivatives | Mice (MES method) | Efficacy comparable to phenytoin |

Case Studies

- Antifilarial Activity : In a study conducted by Singh et al. (2008), various synthesized compounds were tested for their effects on Brugia malayi. The most potent compound exhibited complete loss of motility at lower concentrations, highlighting the therapeutic potential of modified pyrimidine derivatives in treating filariasis .

- Antihyperglycemic Activity : Bhosle et al. (2015) reported that certain pyrimidine derivatives significantly reduced blood glucose levels in normoglycemic rats, suggesting their potential as therapeutic agents for diabetes management .

- Anticonvulsant Activity : Khanage et al. (2010) evaluated new pyrimidine derivatives for anticonvulsant properties using the MES method in mice. Several compounds demonstrated notable anticonvulsant activity, indicating their potential for further development as epilepsy treatments .

Mechanism of Action

The mechanism of action of 6-methyl-2-sulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfanyl group can form interactions with metal ions or other functional groups within the target molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-methyl-2-sulfanyl-1H-pyrimidin-4-one is highlighted through comparisons with analogous pyrimidinones and thio-substituted heterocycles:

Structural and Electronic Differences

- Substituent Effects: The 2-sulfanyl (-SH) group in 6-methyl-2-sulfanyl-1H-pyrimidin-4-one enhances nucleophilicity compared to methoxy (-OCH₃) or methylsulfanyl (-SCH₃) analogs (e.g., 6-amino-2-methoxy-4(1H)pyrimidinone, mp: 214–216°C) . Bicyclic vs. Monocyclic Systems: The fused bicyclic structure of 6-methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one increases planarity and resonance stabilization, reducing solubility compared to monocyclic analogs .

- Hydrogen Bonding: The absence of a 6-amino group (cf.

Physicochemical Properties

- Solubility: The methyl group at position 6 increases hydrophobicity compared to amino-substituted analogs (e.g., 6-amino-2-methoxy-4(1H)pyrimidinone, d: 1.51 g/cm³) .

- Thermal Stability : Bicyclic derivatives (e.g., pyrimido[1,6-a]pyrimidin-4-one) exhibit higher thermal stability due to rigid fused-ring systems .

Q & A

Q. Key Reaction Conditions Table

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Initial displacement | Meldrum’s acid derivative in 2-PrOH, 85°C | 96% |

| Cyclization | Dowtherm A, 220°C | 80% |

How can contradictions in spectroscopic data during characterization be resolved?

Advanced Research Question

Contradictions (e.g., unexpected NMR shifts or LC-MS discrepancies) require cross-validation:

- X-ray crystallography confirms planar geometry and bond localization (e.g., N1–C2 = 1.298 Å in the bicyclic core) .

- LC-MS (APCI) verifies molecular ion peaks (e.g., m/z 194.0 [M+1] for the title compound) .

- Statistical validation of NMR integrals and coupling constants against computational predictions (e.g., DFT-optimized structures).

What analytical techniques confirm the structure and purity of 6-methyl-2-sulfanyl-1H-pyrimidin-4-one?

Basic Research Question

- X-ray diffraction : Resolves intramolecular interactions (e.g., S···O distance = 2.534 Å) and crystallinity .

- 1H NMR : Key signals include δ 2.40 ppm (methylsulfanyl) and δ 8.08 ppm (pyrimidine protons) .

- Elemental analysis : Validates stoichiometry (C₅H₆N₂OS requires C 42.25%, H 4.26%; deviation <0.3% acceptable).

How do intramolecular interactions influence the compound’s reactivity?

Advanced Research Question

The S1···O1 interaction (2.534 Å) stabilizes the planar conformation, reducing rotational freedom and directing electrophilic substitution at C5. Computational studies (e.g., NBO analysis) quantify this interaction’s energy (~3–5 kcal/mol), impacting regioselectivity in derivatization reactions .

How can stability under varying pH and temperature conditions be assessed?

Basic Research Question

- pH stability : Incubate in buffers (pH 1–13) at 25°C for 24 h; monitor degradation via HPLC (C18 column, 254 nm).

- Thermal stability : TGA/DSC analysis (10°C/min ramp) identifies decomposition points (>220°C typical for pyrimidinones) .

What strategies optimize substitution reactions at the sulfanyl group?

Advanced Research Question

- Nucleophilic displacement : Use K₂CO₃ in DMF with alkyl/aryl halides (e.g., 5-nitro-pyridin-2-ylsulfanyl derivatives achieve >70% yield) .

- Oxidation control : Avoid overoxidation to sulfonyl groups by limiting Oxone® exposure to <2 h at 0°C .

How can low yields in cyclization steps be addressed?

Basic Research Question

- Solvent optimization : Replace Dowtherm with high-boiling solvents (e.g., DMSO, 189°C) for milder conditions.

- Catalysis : Add ZnCl₂ (5 mol%) to accelerate ring closure via Lewis acid activation .

What methods evaluate the compound’s biological activity?

Advanced Research Question

- In vitro assays : Test antimicrobial activity via MIC against S. aureus (comparison to dihydropyrimidin-2(1H)-thiones shows enhanced potency) .

- Docking studies : Use AutoDock Vina to predict binding to dihydrofolate reductase (DHFR; key target for antifolates) .

What safety protocols are critical during synthesis?

Basic Research Question

- PPE : Gloves, goggles, and fume hoods mandatory due to Dowtherm’s toxicity (LD50 oral-rat = 3,200 mg/kg) .

- Waste disposal : Segregate heavy metal-containing byproducts (e.g., ZnCl₂) for professional treatment .

How are computational models validated for this compound?

Advanced Research Question

- Overlay analysis : Compare DFT-optimized structures with X-ray coordinates (RMSD <0.1 Å acceptable) .

- Spectroscopic matching : Ensure computed IR/NMR shifts align with experimental data (error margins: ±10 cm⁻¹ for IR; ±0.3 ppm for 1H NMR) .

Notes

- Data Contradictions : Cross-check experimental results with multiple techniques (e.g., XRD vs. NMR) to resolve anomalies .

- Advanced Synthesis : Explore photochemical methods for regioselective functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.